2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
The primary targets of 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile affects several biochemical pathways. In the nervous system, it disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the inflammatory response, it prevents the synthesis of leukotrienes, molecules that mediate inflammation .
Pharmacokinetics
Similar compounds are generally well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target sites in the body.
Result of Action
The molecular and cellular effects of 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile’s action include an increase in acetylcholine concentration in the nervous system and a decrease in leukotriene production in inflammatory responses . These changes can lead to various physiological effects, such as improved nerve signal transmission and reduced inflammation.
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a 1,4-benzodioxin ring, which is a significant heterocyclic system found in various bioactive compounds . These compounds have been found to bind with high affinity to multiple receptors, which could potentially make 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile a useful derivative in biochemical reactions .
Cellular Effects
Similar structures have been identified in compounds isolated from insects and marine organisms, which possess noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases
Molecular Mechanism
It is known that similar structures have been found to inhibit carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, which is then reacted with piperidine derivatives under controlled conditions to form the intermediate. This intermediate is further reacted with pyridine-4-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin core but lacks the piperidine and pyridine-4-carbonitrile moieties.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: This compound has a similar benzodioxin structure but features an ethanone group instead of the piperidine and pyridine-4-carbonitrile groups.
Uniqueness
2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-12-16-5-6-23-21(11-16)27-15-18-2-1-7-24(14-18)13-17-3-4-19-20(10-17)26-9-8-25-19/h3-6,10-11,18H,1-2,7-9,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSYZNWDKDNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCCO3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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